Isoxazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, the compound "5-(Bromoacetyl)-3-phenylisoxazole" and its analogs have shown promising results as potential therapeutic agents. The urgency for new antituberculosis drugs and the need for effective antifungal and anticancer compounds have led to the exploration of isoxazole-based compounds for their efficacy against various strains of bacteria, fungi, and cancer cell lines1 2 3 4.
The applications of isoxazole derivatives span across multiple fields of medicine. In the fight against tuberculosis, derivatives such as 5-phenyl-3-isoxazolecarboxylic acid ethyl esters have shown high potency and selectivity, retaining activity against drug-resistant strains of Mtb, making them attractive leads for further drug development1. In antifungal therapy, compounds like 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one offer a potential alternative to traditional treatments, with potent fungicidal activity against C. albicans2. The broad antimicrobial activity of 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles also indicates their potential as versatile antimicrobial agents3. Furthermore, the anticancer properties of related benzothiazole compounds suggest that isoxazole derivatives could be explored for their efficacy against various cancer cell lines, including breast, ovarian, lung, and renal cancers4.
5-(Bromoacetyl)-3-phenylisoxazole is a synthetic compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing both nitrogen and oxygen. Isoxazoles are known for their diverse biological activities and are often utilized in medicinal chemistry. The compound features a bromoacetyl group that enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
5-(Bromoacetyl)-3-phenylisoxazole is classified as an organic compound, specifically a halogenated isoxazole derivative. It falls under the category of heterocycles, which are compounds containing atoms of at least two different elements in a ring structure. This classification highlights its potential applications in pharmaceuticals and agrochemicals.
The synthesis of 5-(Bromoacetyl)-3-phenylisoxazole typically involves the reaction of 3-phenylisoxazole with bromoacetyl bromide in the presence of a base such as triethylamine. This reaction is generally performed under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide, ensuring a higher yield of the desired product.
This method can be scaled for industrial production, utilizing continuous flow reactors for enhanced efficiency and yield optimization .
The molecular structure of 5-(Bromoacetyl)-3-phenylisoxazole consists of a phenyl group attached to an isoxazole ring, which is further substituted with a bromoacetyl group. The presence of these functional groups contributes to its reactivity and biological activity.
The compound's structure can be visualized using molecular modeling software or chemical drawing tools.
5-(Bromoacetyl)-3-phenylisoxazole participates in several chemical reactions due to its electrophilic bromoacetyl group:
These reactions allow for the modification of the compound to create derivatives with varied properties and biological activities .
The mechanism of action for 5-(Bromoacetyl)-3-phenylisoxazole involves its interaction with biological targets such as enzymes or receptors. The bromoacetyl group acts as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate enzyme activity, potentially leading to therapeutic effects.
Relevant data regarding these properties can be obtained through experimental characterization techniques such as NMR spectroscopy and mass spectrometry .
5-(Bromoacetyl)-3-phenylisoxazole has several scientific applications:
This compound exemplifies the versatility of isoxazole derivatives in both academic research and industrial applications, highlighting its importance in advancing chemical sciences.
5-(Bromoacetyl)-3-phenylisoxazole is defined by the molecular formula C₁₁H₈BrNO₂, indicating a composition of 11 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms. The calculated molecular weight is 266.09 g/mol, consistent with its identity as a moderately sized heterocyclic compound. The systematic IUPAC name, 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one, precisely describes its core structural features: an isoxazole ring substituted at the 3-position with a phenyl group and at the 5-position with a bromoacetyl functional group. This α-halo ketone moiety confers significant electrophilic reactivity, making the compound valuable as an alkylating agent in synthetic chemistry. Alternative nomenclature includes 5-(bromoacetyl)-3-phenylisoxazole and 2-bromo-1-(3-phenylisoxazol-5-yl)ethanone, which appear interchangeably in commercial catalogs [1] [3] [4].
Table 1: Fundamental Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₁H₈BrNO₂ |
Molecular Weight | 266.09 g/mol |
Systematic Name | 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one |
Common Synonyms | 5-(bromoacetyl)-3-phenylisoxazole; 2-bromo-1-(3-phenylisoxazol-5-yl)ethanone |
Spectroscopic characterization provides definitive evidence for the structure of 5-(bromoacetyl)-3-phenylisoxazole. While experimental spectral data are limited in public sources, predicted and fragmentary information offers insights:
Nuclear Magnetic Resonance (NMR): Computational models suggest distinctive signals for the isoxazole ring protons (δ 6.80–7.00 ppm) and phenyl ring protons (δ 7.40–8.10 ppm). The methylene group (-CH₂Br) adjacent to the carbonyl is expected near δ 4.30 ppm due to deshielding by both the ketone and bromine atoms. Carbon-13 NMR would likely show the carbonyl carbon at ~185 ppm, the isoxazole carbons between 95–165 ppm, and the bromo-methylene carbon near 30 ppm [3].
Infrared Spectroscopy: The compound exhibits a strong carbonyl (C=O) stretching vibration at approximately 1680–1700 cm⁻¹, characteristic of α-halo ketones. Additional peaks include aromatic C-H stretches (~3050 cm⁻¹), isoxazole ring vibrations (1600 cm⁻¹), and C-Br stretches (550–650 cm⁻¹) [1] [4].
Mass Spectrometry: High-resolution mass spectrometry predicts a molecular ion cluster at m/z 264.97/266.97 ([M]⁺, isotopic pattern characteristic of bromine). Key fragmentation pathways involve loss of CO (28 amu) from the acetyl group, yielding [M-CO]⁺ at m/z 236.98/238.98, and cleavage of the C-Br bond, generating [M-Br]⁺ at m/z 185.04. Collision cross-section (CCS) values further aid identification, with predicted CCS of 150.2 Ų for [M+H]⁺ and 159.0 Ų for [M-H]⁻ [3].
Table 2: Summary of Predicted Spectroscopic Data
Technique | Key Features |
---|---|
¹H NMR | δ 4.30 (s, 2H, -CH₂Br); δ 6.90 (s, 1H, isoxazole H); δ 7.40–8.10 (m, 5H, phenyl) |
IR | 1680–1700 cm⁻¹ (C=O stretch); 1600 cm⁻¹ (isoxazole); 550–650 cm⁻¹ (C-Br) |
MS (Predicted) | [M]⁺ m/z 264.97/266.97; [M-CO]⁺ m/z 236.98/238.98; CCS [M+H]⁺: 150.2 Ų |
Publicly available crystallographic data for 5-(bromoacetyl)-3-phenylisoxazole remain scarce. However, molecular modeling indicates a near-planar conformation between the isoxazole ring and the phenyl substituent, stabilized by π-conjugation. The bromoacetyl side chain adopts an orientation minimizing steric clashes, with the carbonyl oxygen anti to the isoxazole nitrogen. This arrangement enhances the electrophilicity of the carbonyl carbon for nucleophilic substitution. The absence of experimental crystal structure data presents an opportunity for further research to validate these predictions and explore packing interactions [3].
5-(Bromoacetyl)-3-phenylisoxazole is a light yellow crystalline powder with a sharp melting point of 109°C, indicative of high purity. Its elevated boiling point of 416.8°C (predicted) reflects strong intermolecular interactions, including dipole-dipole forces from the polar carbonyl and bromine functionalities, as well as π-stacking between aromatic systems. The predicted density is 1.516 ± 0.06 g/cm³, typical for densely functionalized aromatic heterocycles. These properties influence handling and storage considerations, with suppliers recommending storage in cool, dry conditions to prevent decomposition [1] [4].
Table 3: Thermodynamic and Physical Constants
Property | Value | Conditions |
---|---|---|
Melting Point | 109 °C | Solid to liquid transition |
Boiling Point | 416.8 ± 35.0 °C | Predicted at 760 mmHg |
Density | 1.516 ± 0.06 g/cm³ | Predicted at 20°C |
Physical Form | Light yellow crystalline powder | Ambient temperature |
The compound exhibits low water solubility due to its hydrophobic phenyl and isoxazole rings, but demonstrates moderate solubility in polar organic solvents such as dichloromethane, chloroform, and acetonitrile. This profile stems from its mixed polarity: the bromoacetyl group provides polarity, while the aromatic systems dominate hydrophobicity. Predicted partition coefficients (LogP) range from 1.93–2.52 (consensus ~2.06), indicating greater affinity for organic phases than aqueous environments. This moderate lipophilicity facilitates its use in organic synthesis, where reactions often occur in aprotic solvents. Solubility is enhanced in dimethylformamide and dimethyl sulfoxide, making these solvents suitable for further chemical transformations [1] [3] [5].
5-(Bromoacetyl)-3-phenylisoxazole is thermally stable below 100°C but may decompose at higher temperatures (e.g., near its boiling point), releasing brominated or carbonyl fragments. It is sensitive to hydrolytic conditions, particularly under basic pH, where the α-halo ketone undergoes rapid dehydrohalogenation or hydrolysis. Acidic conditions may protonate the isoxazole nitrogen, potentially leading to ring opening. Consequently, anhydrous environments and inert atmospheres (e.g., nitrogen or argon) are recommended for storage and handling. Suppliers typically provide the compound as a crystalline solid in sealed containers, often refrigerated to prolong shelf life. Light exposure should be minimized to prevent radical degradation pathways involving the C-Br bond [1] [4] [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1